(5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a pyrazine ring, an oxadiazole ring, and a pyrrolidine ring. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine and oxadiazole rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the pyrazine ring might undergo electrophilic substitution reactions, while the pyrrolidine ring might be involved in reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it might have a relatively high melting point due to the presence of aromatic rings, and it might be soluble in polar solvents due to the presence of nitrogen atoms .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of (5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone are currently unknown. This compound is structurally similar to other oxadiazole derivatives, which have been reported to exhibit a broad range of biological activities . .
Mode of Action
Based on the activities of similar oxadiazole derivatives, it can be hypothesized that this compound may interact with its targets to modulate their function
Biochemical Pathways
Oxadiazole derivatives have been reported to act on various enzymes and pathways, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, thymidine phosphorylase, and others . These enzymes are involved in critical cellular processes such as DNA replication, gene expression, and cell proliferation.
Result of Action
Given the diverse biological activities reported for similar oxadiazole derivatives, it is plausible that this compound could have multiple effects at the molecular and cellular levels
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-9-20-15(10-19-12)18(24)23-8-7-14(11-23)16-21-17(25-22-16)13-5-3-2-4-6-13/h2-6,9-10,14H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXQMMUFWVJHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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